

# Application Notes and Protocols for SW-100

## Administration in Mice

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### Compound of Interest

Compound Name: SW-100

Cat. No.: B611082

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These application notes provide detailed protocols for the administration of **SW-100**, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in mouse models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of **SW-100**.

## Introduction to SW-100

**SW-100** is a brain-penetrable small molecule that selectively inhibits HDAC6 with an IC<sub>50</sub> of 2.3 nM, demonstrating over 1,000-fold selectivity against other HDAC isoforms.[1][2][3] Its mechanism of action involves the inhibition of the  $\alpha$ -tubulin deacetylase domain of HDAC6, leading to an increase in acetylated  $\alpha$ -tubulin levels without affecting histone acetylation.[4] This selective activity makes **SW-100** a valuable tool for investigating the role of HDAC6 in various physiological and pathological processes, particularly in neurological disorders. Preclinical studies have shown that **SW-100** can ameliorate memory and learning impairments in a mouse model of Fragile X syndrome.[3][4]

## Data Presentation

### Pharmacokinetic Parameters of SW-100 in Mice

The following table summarizes the available pharmacokinetic data for **SW-100** following a single intraperitoneal (IP) injection in C57BL/6 mice.

Parameter	Value	Conditions
Dose	20 mg/kg	Single Intraperitoneal (IP) injection
Brain Concentration (1 hr)	141.8 ± 52.3 ng/mL	-
Plasma Concentration (1 hr)	58.2 ± 24.9 ng/mL	-
Brain/Plasma Ratio (1 hr)	2.44	-
Brain Concentration (4 hr)	11.5 ± 0.30 ng/mL	-
Plasma Concentration (4 hr)	2.52 ± 0.13 ng/mL	-
Brain/Plasma Ratio (4 hr)	4.54	-

Data sourced from a study in C57BL/6 male mice.[\[4\]](#)

## In Vitro ADMET Profile of SW-100

The following table outlines the in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of **SW-100**.

Parameter	Assay	Result
Metabolic Stability	Human Liver Microsomal Stability (t <sub>1/2</sub> )	23 min
Mouse Liver Microsomal Stability (t <sub>1/2</sub> )	23 min	
Human Hepatocyte Stability (t <sub>1/2</sub> )	30 min	
Mouse Hepatocyte Stability (t <sub>1/2</sub> )	10 min	
hERG Inhibition	HEK293 cells (IC <sub>50</sub> )	12.23 μM
CYP Inhibition (% @ 10 μM)	CYP1A2	20.53%
CYP2C9	18.84%	
CYP2C19	83.21%	
CYP2D6	2.51%	
CYP3A4	-0.63%	
Mutagenicity	Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA)	Negative

Data from in vitro assays.[4]

## Experimental Protocols

### Intraperitoneal (IP) Administration of SW-100

This protocol describes the preparation and intraperitoneal injection of **SW-100** in mice.

Materials:

- **SW-100** powder
- Vehicle (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline) OR 5% DMSO + 5% Tween 80 + 40% PEG300 + 50% ddH<sub>2</sub>O OR 10% DMSO + 90% Corn oil)

- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile insulin syringes with 28-30G needles
- 70% ethanol
- Appropriate mouse strain (e.g., C57BL/6)

#### Procedure:

- Animal Preparation:
  - Acclimatize mice to the housing conditions for at least one week before the experiment.
  - Weigh each mouse on the day of injection to calculate the precise volume to be administered.
- **SW-100** Formulation:
  - Stock Solution: Prepare a stock solution of **SW-100** in 100% DMSO (e.g., 20.8 mg/mL).[2]  
**SW-100** is soluble in DMSO at  $\geq 125$  mg/mL.[3]
  - Working Solution (Example with SBE- $\beta$ -CD):
    - To prepare a 2.08 mg/mL working solution, add 100  $\mu$ L of the 20.8 mg/mL DMSO stock solution to 900  $\mu$ L of 20% SBE- $\beta$ -CD in sterile saline.[2]
    - Vortex thoroughly to ensure a clear and homogenous solution. Gentle warming or sonication can aid dissolution.
  - Working Solution (Example with PEG300/Tween-80):
    - To prepare a 2.08 mg/mL working solution, add 100  $\mu$ L of the 20.8 mg/mL DMSO stock to 400  $\mu$ L of PEG300 and mix. Add 50  $\mu$ L of Tween-80 and mix, then add 450  $\mu$ L of

saline.[2] Vortex until clear.

- Working Solution (Example with Corn Oil):
  - To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2] Vortex thoroughly.
- Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The choice of vehicle may depend on the experimental requirements and the solubility of **SW-100** at the desired concentration.
- Dosing Calculation:
  - The recommended dose for efficacy studies is 20 mg/kg.[3][4]
  - Calculate the injection volume based on the mouse's body weight and the concentration of the working solution. For a 20g mouse and a 2 mg/mL solution, the volume would be 200 µL.
- Intraperitoneal Injection:
  - Restrain the mouse firmly but gently, ensuring the abdomen is accessible.
  - Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
  - Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
  - Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
  - Slowly inject the calculated volume of the **SW-100** formulation.
  - Withdraw the needle and return the mouse to its cage.
  - Monitor the animal for any adverse reactions post-injection.

## Oral Administration of SW-100 (General Guidance)

While a specific protocol for oral administration of **SW-100** is not detailed in the available literature, a dose-range finding study in mouse chow has been proposed.<sup>[4]</sup> The following provides general guidance for preparing medicated chow.

#### Materials:

- **SW-100** powder
- Standard powdered mouse chow
- A suitable vehicle for initial dissolution if needed (e.g., a small amount of oil)
- Mixer (e.g., a V-blender or a planetary mixer)

#### Procedure:

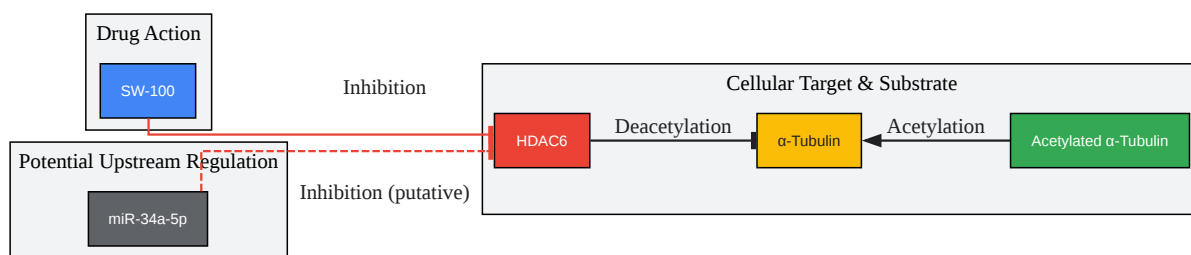
- Dose Calculation:
  - Determine the target daily dose of **SW-100** (in mg/kg).
  - Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).
  - Calculate the required concentration of **SW-100** in the chow (mg of **SW-100** per kg of chow).
- Preparation of Medicated Chow:
  - Accurately weigh the required amount of **SW-100**.
  - To ensure homogenous distribution, first, mix the **SW-100** with a small portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.
  - Gradually add the remaining chow in geometric proportions, mixing thoroughly at each step.

- Once prepared, the medicated chow can be provided to the mice as their sole food source.
- Monitoring:
  - Monitor food consumption daily to ensure the mice are receiving the intended dose.
  - Monitor the body weight and overall health of the animals throughout the study.

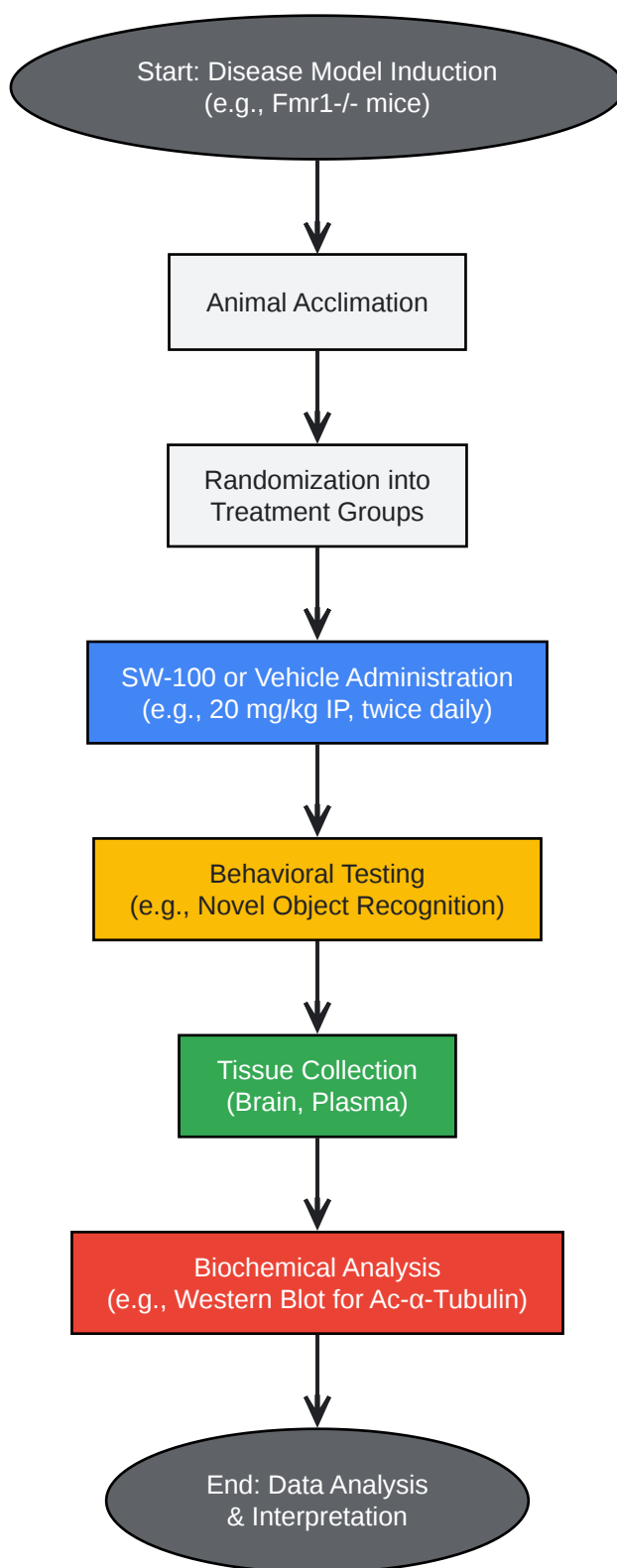
## Signaling Pathway and Experimental Workflow Diagrams

### Proposed Signaling Pathway of **SW-100**

The primary mechanism of **SW-100** is the inhibition of HDAC6, which leads to an increase in the acetylation of its substrate,  $\alpha$ -tubulin. In the context of spinal cord injury, it has been suggested that **SW-100** may act through the miR-34a-5p/HDAC6 pathway.[\[5\]](#)







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- To cite this document: BenchChem. [Application Notes and Protocols for SW-100 Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611082#sw-100-administration-route-in-mice]

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